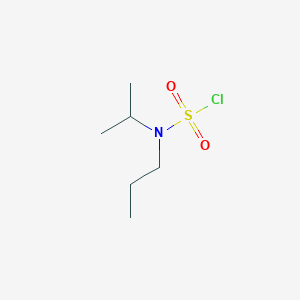

N-(propan-2-yl)-N-propylsulfamoyl chloride

Cat. No. B8487365

M. Wt: 199.70 g/mol

InChI Key: PYNZMNMGUHSPTC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07232926B2

Procedure details

52.6 g (0.356 mol) of sulfur trioxide as a 60% solution in 1,2-dichloroethane were added with stirring at from 0 to 5° C. within 25 min to a solution of 60.75 g (0.652 mol) of α-picoline in 400 ml of 1,2-dichloroethane, followed by washing with 80 ml of 1,2-dichloroethane and stirring for 15 min until the temperature rose to 22° C. 30 g (0.296 mol). of N-isopropyl-N-(n-propyl)amine were then added within 20 min with stirring and external cooling at from 20 to 30° C., followed by washing with 80 ml of 1,2-dichloroethane and stirring at 50° C. for 15 min. After cooling to 25° C., 54.6 g (0.356 mol) of phosphorus oxychloride were added with stirring and cooling to 25-30° C. within 15 min, followed by washing with 200 ml of 1,2-dichloroethane and heating to 75° C. After stirring at this temperature for 1 h, the reaction mixture was cooled and concentrated under reduced pressure, and the residue obtained was stirred 3 times with 200 ml each time of methyl tert-butyl ether. The methyl tert-butyl ether phases were decanted off and extracted twice with dilute hydrochloric acid. The organic phase was dried over magnesium sulfate, the drying agent was filtered off and the organic phase was concentrated. 55.1 g (91.3% of theory) of the title compound having a refractive index nD23=1.4605 were obtained. A gas chromatography analysis (column: Macherey and Nagel 25 m Optima 17 GC 9; pressure 14.5 psi; helium; column flow 0.6 ml/min; split, 30 ml/min; injector 280° C., detector 320° C.) showed a degree of purity of 96% (RT=11.87 min).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[S:1](=[O:4])(=O)=[O:2].[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:11].P(Cl)(Cl)([Cl:14])=O.C(OC)(C)(C)C>ClCCCl>[CH:6]([N:5]([CH2:10][CH2:9][CH3:8])[S:1]([Cl:14])(=[O:4])=[O:2])([CH3:11])[CH3:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

52.6 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)=O

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Two

|

Name

|

|

|

Quantity

|

60.75 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=CC=C1)C

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Three

|

Name

|

|

|

Quantity

|

54.6 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring for 15 min until the temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

by washing with 80 ml of 1,2-dichloroethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 22° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of N-isopropyl-N-(n-propyl)amine were then added within 20 min

|

|

Duration

|

20 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with 80 ml of 1,2-dichloroethane

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring at 50° C. for 15 min

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 25° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling to 25-30° C. within 15 min

|

|

Duration

|

15 min

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with 200 ml of 1,2-dichloroethane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating to 75° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at this temperature for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methyl tert-butyl ether phases were decanted off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted twice with dilute hydrochloric acid

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the drying agent was filtered off

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the organic phase was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A gas chromatography analysis (column: Macherey and Nagel 25 m Optima 17 GC 9; pressure 14.5 psi; helium; column flow 0.6 ml/min; split, 30 ml/min; injector 280° C., detector 320° C.)

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)N(S(=O)(=O)Cl)CCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |